L-Altrose

Vue d'ensemble

Description

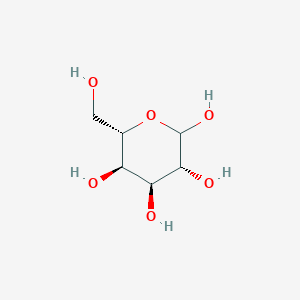

L-altropyranose is the pyranose form of L-altrose. It is a L-altrose and an altropyranose. It is an enantiomer of a D-altropyranose.

Applications De Recherche Scientifique

Synthesis and Derivatives

L-Altrose has been explored in various chemical syntheses. For instance, Lunau and Meier (2012) developed a chemical synthesis method for L-altrose and its 6-deoxy derivative starting from D-galactose and D-fucose. This synthesis involved a Mitsunobu inversion of the open-chain D-hexoses as a key step (Lunau & Meier, 2012). Additionally, Hung et al. (2000, 2001) described convenient routes for the synthesis of L-altrose from various chemical compounds, highlighting the flexibility and potential of L-altrose in organic chemistry (Hung et al., 2000); (Hung et al., 2001).

Polysaccharides and Bacterial Lipopolysaccharides

L-Altrose has been identified in various natural sources and is significant in bacterial polysaccharides. Tako et al. (2012) identified 6-deoxy-D-altrose, an isomer of L-altrose, in an edible mushroom, which was a novel discovery in the natural environment (Tako et al., 2012). Stack and Ericsson (1988) developed methods for detecting and analyzing L-altrose in bacterial polysaccharides, which is crucial for understanding its role in bacterial structures (Stack & Ericsson, 1988).

Role in Bacterial Surface Glycans

Andolina et al. (2018) studied the role of L-altrose in bacterial surface glycans, particularly in the context of antibiotic-resistant bacteria. They developed a synthesis for derivatives of L-altrose to explore its biological significance and potential in combating drug-resistant bacterial infections (Andolina et al., 2018).

Enzymatic Production

Menavuvu et al. (2006) reported the novel substrate specificity of D-arabinose isomerase, which included L-altrose. This study showed the potential for enzymatic production of L-altrose from other sugars, which has implications for both biochemical research and industrial applications (Menavuvu et al., 2006).

Agricultural Implications

Kano et al. (2010) studied the effects of rare sugars, including D-altrose, on rice plants. They found that D-allose, a sugar related to D-altrose, had an inhibitory effect on growth but conferred resistance to bacterial blight, indicating potential agricultural applications of related sugars (Kano et al., 2010).

Propriétés

Nom du produit |

L-Altrose |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

180.16 g/mol |

Nom IUPAC |

(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |

Clé InChI |

WQZGKKKJIJFFOK-VSOAQEOCSA-N |

SMILES isomérique |

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)